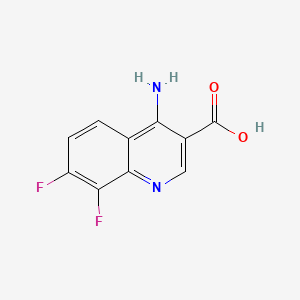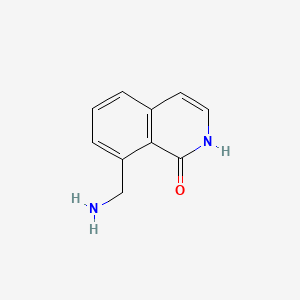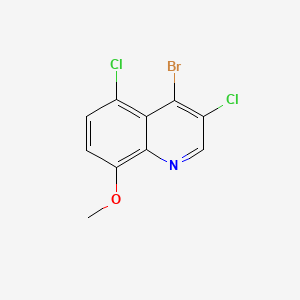
3-(Iodomethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Iodomethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with an iodomethyl group at the third position. This compound is of significant interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the iodine atom makes it a valuable intermediate for various chemical reactions, particularly in the formation of carbon-iodine bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)pyrrolidine typically involves the iodination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Iodomethyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrolidine derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methylpyrrolidine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
3-(Iodomethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Iodomethyl)pyrrolidine involves its ability to participate in nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the iodine atom, which makes the carbon-iodine bond susceptible to nucleophilic attack. The compound can also interact with various molecular targets, depending on the nature of the substituents introduced during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 3-(Chloromethyl)pyrrolidine
- 3-(Bromomethyl)pyrrolidine
- 3-(Fluoromethyl)pyrrolidine
Comparison: 3-(Iodomethyl)pyrrolidine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, providing a versatile platform for the synthesis of diverse organic compounds.
Eigenschaften
IUPAC Name |
3-(iodomethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMVPHOJCZZRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693563 |
Source


|
| Record name | 3-(Iodomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-74-8 |
Source


|
| Record name | 3-(Iodomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)



![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)

